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Compound Name: [D-Leu-4]-OB3

Cat. No.: B12427775 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial pre-clinical research on [D-Leu-
4]-OB3, a synthetic peptide amide with leptin-like activity, and its effects on glycemic control.

The following sections summarize the key quantitative data from foundational studies, detail

the experimental methodologies employed, and visualize the proposed signaling pathways and

experimental workflows.

Quantitative Data Summary
The initial studies on [D-Leu-4]-OB3 have demonstrated its potential in improving glycemic

control, both as a standalone agent and in combination with other anti-diabetic drugs. The

quantitative data from these studies are summarized in the tables below for ease of

comparison.

Table 1: Effects of [D-Leu-4]-OB3 on Glycemic Control
and Body Weight in Genetically Obese and Diabetic
Mouse Models
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Animal
Model

Treatmen
t

Duration
Change
in Blood
Glucose

Change
in Body
Weight

Serum
Insulin
Levels

Referenc
e

C57BL/6J

ob/ob mice

[D-Leu-4]-

OB3 (1

mg/day, ip)

7 days

Reduced to

levels

comparabl

e to wild-

type non-

obese mice

after 2

days.[1]

Lost 5% of

initial body

weight.[1]

Lowered

by 53%

compared

to ad

libitum fed

mice.[1]

Grasso et

al., 2001

C57BL/6J

ob/ob mice

[D-Leu-4]-

OB3 (oral)

Not

Specified

Reduced

by 24.4%.

Reduced

by 11.6%.

Not

Specified
N/A

Insulin-

resistant

male

C57BLK/6-

m db/db

mice

[D-Leu-4]-

OB3 (oral)
14 days

Not

specified

alone; see

combinatio

n therapy

Reduced

body

weight gain

to 11.5% of

initial body

weight.[2]

Not

specified

alone; see

combinatio

n therapy

Grasso et

al., 2012

Insulin-

resistant

male

C57BLK/6-

m db/db

mice

Exenatide

(oral)
14 days

Lowered

by 20.4%.

[2]

Reduced

body

weight gain

to 13.9% of

initial body

weight.[2]

Concentrati

on-

dependent

increase.

[2]

Grasso et

al., 2012

Insulin-

resistant

male

C57BLK/6-

m db/db

mice

Exenatide

+ [D-Leu-

4]-OB3

(oral)

14 days

Further

reduced by

38.3%.[2]

Mice were

4.2%

lighter than

initial body

weight.[2]

Slightly

reduced

the insulin

response

to

exenatide.

[2]

Grasso et

al., 2012

Insulin-

resistant

Pramlintide

acetate

14 days Lowered

by 30.2%.

Not

specified

Did not

elevate

Grasso et

al., 2012
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male

C57BLK/6-

m db/db

mice

(oral) [2] alone; see

combinatio

n therapy

serum

insulin.[2]

Insulin-

resistant

male

C57BLK/6-

m db/db

mice

Pramlintide

acetate +

[D-Leu-4]-

OB3 (oral)

14 days

Further

reduced by

50.5%.[2]

Not

specified

alone; see

combinatio

n therapy

Fell below

those of

control

mice.[2]

Grasso et

al., 2012

Table 2: Comparative Efficacy of [D-Leu-4]-OB3 and
Metformin in an Insulin-Deficient Mouse Model

Animal
Model

Treatment Duration

Reduction
in Blood
Glucose
(from initial
levels)

Body
Weight
Change

Reference

Streptozotoci

n (STZ)-

induced

diabetic male

Swiss

Webster mice

Insulin alone 14 days
Reduced to

65.3%.[3]

Significant

weight gain

compared to

control.[3]

Grasso et al.,

2013

STZ-induced

diabetic male

Swiss

Webster mice

Insulin +

Metformin

(200mg/kg,

oral)

14 days
Reduced to

44.5%.[3]

Prevented

insulin-

induced

weight gain.

[3]

Grasso et al.,

2013

STZ-induced

diabetic male

Swiss

Webster mice

Insulin + [D-

Leu-4]-OB3

(40 mg/kg,

oral)

14 days
Reduced to

38.9%.[3]

Prevented

insulin-

induced

weight gain.

[3]

Grasso et al.,

2013
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Experimental Protocols
The foundational studies on [D-Leu-4]-OB3 utilized various established mouse models of

obesity and diabetes to investigate its effects on glycemic control. The key methodologies are

detailed below.

Study in Genetically Obese (ob/ob) Mice
Animal Model: Female C57BL/6J ob/ob mice, a model of genetic obesity and hyperglycemia

due to a mutation in the leptin gene.

Treatment Groups:

Vehicle-injected, fed ad libitum

[D-Leu-4]-OB3 (1 mg/day, intraperitoneal injection)

Pair-fed vehicle-injected (caloric intake matched to the [D-Leu-4]-OB3 group)

Duration: 7 days.

Parameters Measured: Body weight, food and water intake, blood glucose, and serum

insulin levels.

Key Findings: [D-Leu-4]-OB3 reduced blood glucose to levels comparable to wild-type mice

and lowered serum insulin, suggesting an effect beyond appetite suppression.[1]

Combination Therapy Study in Insulin-Resistant (db/db)
Mice

Animal Model: Insulin-resistant male C57BLK/6-m db/db mice, a model of type 2 diabetes

with a mutation in the leptin receptor gene.

Treatment Groups:

Vehicle (dodecyl maltoside - DDM)

Exenatide in DDM (oral gavage)
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Pramlintide acetate in DDM (oral gavage)

[D-Leu-4]-OB3 in DDM (oral gavage)

Exenatide + [D-Leu-4]-OB3 in DDM (oral gavage)

Pramlintide acetate + [D-Leu-4]-OB3 in DDM (oral gavage)

Administration: Twice daily for 14 days.

Parameters Measured: Body weight gain, food and water intake, blood glucose, and serum

insulin levels.

Key Findings: Co-administration of [D-Leu-4]-OB3 with exenatide or pramlintide acetate

significantly enhanced the glucose-lowering effects of these agents.[2]

Comparative Study with Metformin in Insulin-Deficient
Mice

Animal Model: Streptozotocin (STZ)-induced diabetic male Swiss Webster mice, a model of

type 1 diabetes characterized by insulin deficiency.

Treatment Groups:

Insulin (Levemir®, subcutaneous) alone

Insulin in combination with metformin (200 mg/kg, oral)

Insulin in combination with [D-Leu-4]-OB3 (40 mg/kg, oral)

Duration: 14 days.

Parameters Measured: Body weight, food and water intake, fasting blood glucose, and

serum C-peptide.

Key Findings: [D-Leu-4]-OB3 was as effective as metformin in preventing insulin-associated

weight gain and demonstrated comparable or potentially superior efficacy as an insulin

sensitizer on a molar basis.[3]
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Signaling Pathways and Experimental Workflows
The mechanism of action of [D-Leu-4]-OB3 is believed to be mediated through its leptin-like

properties and its ability to enhance insulin sensitivity. The following diagrams illustrate the

proposed signaling pathways and a typical experimental workflow.
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Proposed Signaling Pathway of [D-Leu-4]-OB3 in Glycemic Control

[D-Leu-4]-OB3

Leptin Receptor (LepR)

Binds and activates

JAK2

Activates

STAT3

Phosphorylates

PI3K

Activates

Decreased Hepatic
Glucose Production

Contributes to Akt/PKB

Activates

GLUT4 Translocation

PromotesInhibits key enzymes

Insulin Receptor

IRS

Phosphorylates

Activates

Increased Glucose Uptake

Click to download full resolution via product page

Caption: Proposed signaling cascade of [D-Leu-4]-OB3 in regulating glucose metabolism.
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General Experimental Workflow for In Vivo Studies

Selection of Animal Model
(e.g., ob/ob, db/db, STZ-induced)

Acclimatization Period

Baseline Measurements
(Body Weight, Blood Glucose)

Randomization into
Treatment Groups

Daily Treatment Administration
(e.g., Oral Gavage, IP Injection)

Regular Monitoring
(Body Weight, Food/Water Intake)

During treatment period

Periodic Blood Sampling
(Fasting Blood Glucose)

During treatment period

Endpoint Measurements
(e.g., Serum Insulin, Tissue Collection)

Data Analysis and
Statistical Evaluation

Click to download full resolution via product page

Caption: A generalized workflow for the in vivo assessment of [D-Leu-4]-OB3.
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The initial findings suggest that [D-Leu-4]-OB3 improves glycemic control through mechanisms

that likely involve both central leptin-like effects on energy balance and peripheral effects on

insulin sensitivity. Further research is warranted to fully elucidate the molecular pathways and

to evaluate the therapeutic potential of this compound in the management of diabetes and

obesity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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